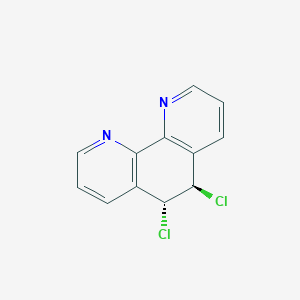
1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and a dihydro structure, which distinguishes it from other phenanthroline derivatives. It is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- typically involves the chlorination of 1,10-phenanthroline. The process begins with the preparation of 1,10-phenanthroline, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenanthroline structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to chelate metal ions.
Mechanism of Action
The mechanism by which 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions. The pathways involved include electron transfer processes and coordination-driven reactions .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without chlorine substitution.
5,6-Diamino-1,10-phenanthroline: A derivative with amino groups at the 5 and 6 positions.
5,6-Dihydroxy-1,10-phenanthroline: A derivative with hydroxyl groups at the 5 and 6 positions.
Uniqueness
1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- is unique due to the presence of chlorine atoms, which enhance its reactivity and ability to form complexes with metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
CAS No. |
188754-57-6 |
|---|---|
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
(5R,6R)-5,6-dichloro-5,6-dihydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6,9-10H/t9-,10-/m1/s1 |
InChI Key |
VLNUBTCYJOOGKC-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC2=C(C3=C(C=CC=N3)[C@H]([C@@H]2Cl)Cl)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(C2Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















